2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features a combination of several functional groups, including oxo, pyrrolidinyl, phenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the sulfonamide group. The pyrrolidinyl group is then added through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxo groups can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Pyrrolidine Derivatives: Known for their versatility in drug discovery and biological activity.
Sulfonamide Compounds: Widely used in medicinal chemistry for their antimicrobial properties
Uniqueness
What sets 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-oxo-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-18(22-9-1-2-10-22)11-13-3-5-14(6-4-13)21-28(25,26)15-7-8-17-16(12-15)20-19(24)27-17/h3-8,12,21H,1-2,9-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPGWQWJGYZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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